Methyl 4-acetamido-2-methoxybenzoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 4-acetamido-2-methoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-7(13)12-8-4-5-9(11(14)16-3)10(6-8)15-2/h4-6H,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OERVVBDWGVOBIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)C(=O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7057739 | |
| Record name | Methyl 4-acetamido-o-anisate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7057739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4093-29-2 | |
| Record name | Benzoic acid, 4-(acetylamino)-2-methoxy-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4093-29-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-(acetylamino)-2-methoxybenzoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004093292 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 4-acetamido-o-anisate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7057739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 4-(acetylamino)-o-anisate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.672 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | METHYL 4-(ACETYLAMINO)-2-METHOXYBENZOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W4UJW899BA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Reaction Pathway Elucidation
Classical and Contemporary Synthetic Routes
The construction of Methyl 4-acetamido-2-methoxybenzoate relies on three primary chemical modifications to a benzene (B151609) ring precursor: the formation of a methyl ester, the acetylation of an amino group to form an amide, and the methylation of a hydroxyl group to form a methoxy (B1213986) ether. These transformations can be performed in different sequences, leading to various multi-step synthetic pathways.
The methyl ester functional group in the target molecule is typically introduced via the esterification of the corresponding carboxylic acid, 4-acetamido-2-methoxybenzoic acid. The most common method for this transformation is the Fischer-Speier esterification. This acid-catalyzed reaction involves heating the carboxylic acid with an excess of methanol. Common acid catalysts include sulfuric acid or hydrochloric acid. google.comresearchgate.net The reaction is driven to completion by using a large excess of the alcohol (methanol) or by removing the water formed during the reaction. scribd.com
Alternative methods for esterification include reacting the carboxylic acid with a methylating agent like dimethyl sulfate (B86663) or methyl iodide in the presence of a base, or by first converting the carboxylic acid to a more reactive acyl chloride, which is then reacted with methanol. google.com
Table 1: General Conditions for Fischer Esterification
| Parameter | Condition |
| Substrate | 4-acetamido-2-methoxybenzoic acid |
| Reagent | Methanol (often used as solvent) |
| Catalyst | Concentrated Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl) |
| Temperature | Reflux |
| Reaction Time | Several hours |
The acetamido group (-NHCOCH₃) is formed by the acetylation of a primary amine precursor, specifically methyl 4-amino-2-methoxybenzoate. This reaction is a nucleophilic acyl substitution where the amino group acts as the nucleophile.
A widely used protocol involves treating methyl 4-amino-2-methoxybenzoate with acetic anhydride (B1165640). chemicalbook.com The reaction can be performed in a solvent like anhydrous ethanol (B145695) and is often heated to ensure completion. chemicalbook.com An alternative acetylating agent is acetyl chloride, which is typically used in the presence of a base like sodium bicarbonate to neutralize the HCl byproduct. chemicalbook.com
A specific synthesis reported a yield of 88% for the acetylation of methyl 4-amino-2-methoxybenzoate using acetic anhydride in anhydrous ethanol, heated to 60-65 °C for 2 hours. chemicalbook.com
Table 2: Example of Acetylation Protocol
| Parameter | Details |
| Starting Material | Methyl 4-amino-2-methoxybenzoate |
| Reagent | Acetic anhydride |
| Solvent | Anhydrous ethanol |
| Temperature | 60-65 °C |
| Time | 2 hours |
| Yield | 88% chemicalbook.com |
The introduction of the 2-methoxy group is achieved by the etherification of a corresponding phenol, such as methyl 4-acetamido-2-hydroxybenzoate. The Williamson ether synthesis is a classic and effective method for this transformation. masterorganicchemistry.com This reaction involves two main steps: first, the deprotonation of the phenolic hydroxyl group using a base (like potassium hydroxide (B78521) or sodium hydride) to form a more nucleophilic phenoxide ion. Second, the phenoxide ion undergoes a nucleophilic substitution (SN2) reaction with a methylating agent, such as dimethyl sulfate or methyl iodide, to form the methoxy ether. masterorganicchemistry.comgoogleapis.com
The choice of solvent and base is crucial to the success of the reaction, with anhydrous conditions being important to prevent side reactions, especially with highly reactive methylating agents. googleapis.com
A common and practical precursor for the synthesis of this compound is p-aminosalicylic acid (4-amino-2-hydroxybenzoic acid). googleapis.comgoogle.com This starting material contains the core aromatic structure with the amino and hydroxyl groups at the correct positions. A synthetic route from this precursor involves a sequence of the reactions described previously: esterification, etherification, and acetylation.
One efficient pathway involves the simultaneous esterification of the carboxylic acid and etherification of the phenolic hydroxyl group. This can be accomplished in a single step by treating p-aminosalicylic acid with dimethyl sulfate in the presence of a base like potassium hydroxide. googleapis.com This reaction yields methyl 4-amino-2-methoxybenzoate. The synthesis is then completed by the acetylation of the amino group as described in section 2.1.2.
Synthetic Pathway from p-Aminosalicylic Acid:
Methylation/Esterification: p-Aminosalicylic acid is treated with dimethyl sulfate and potassium hydroxide in a solvent like acetone (B3395972) to form methyl 4-amino-2-methoxybenzoate. googleapis.com
Acetylation: The resulting intermediate, methyl 4-amino-2-methoxybenzoate, is then reacted with acetic anhydride to yield the final product, this compound. chemicalbook.com
Mechanistic Investigations of Formation Reactions
Understanding the reaction mechanisms at a molecular level is key to optimizing synthetic routes and predicting potential side products.
Fischer Esterification: The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. This increases the electrophilicity of the carbonyl carbon, which is then attacked by the nucleophilic oxygen of methanol. A proton transfer from the oxonium ion to one of the hydroxyl groups follows, forming a good leaving group (water). The elimination of water and subsequent deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the methyl ester.
Acetylation of Amines: The formation of the amide bond via acetylation with acetic anhydride proceeds through nucleophilic acyl substitution. The nitrogen atom of the amino group on methyl 4-amino-2-methoxybenzoate attacks one of the electrophilic carbonyl carbons of acetic anhydride. This forms a tetrahedral intermediate. The intermediate then collapses, eliminating an acetate (B1210297) ion as the leaving group and forming a protonated amide. The acetate ion then acts as a base to deprotonate the nitrogen, yielding the final acetamido product and acetic acid as a byproduct.
Williamson Ether Synthesis: This reaction is a classic example of an SN2 mechanism. masterorganicchemistry.com First, a strong base removes the acidic proton from the phenolic hydroxyl group of the precursor (e.g., methyl 4-acetamido-2-hydroxybenzoate), creating a phenoxide anion. This phenoxide is a potent nucleophile. In the second step, the phenoxide attacks the methyl group of the methylating agent (e.g., dimethyl sulfate), displacing the leaving group (sulfate) in a single, concerted step. This backside attack results in the formation of the C-O ether bond. masterorganicchemistry.com
Role of Catalysis in Synthetic Efficiency
Catalysis plays a pivotal role in enhancing the efficiency of the N-acetylation of aromatic amines. Both acid and base catalysis can be employed to accelerate the reaction rate and improve the yield of this compound.
In a typical laboratory synthesis, acetic anhydride is used as the acetylating agent. The reaction can proceed without a catalyst, but the addition of a catalyst can significantly improve the reaction kinetics. chemicalbook.com
Acid Catalysis: Brønsted or Lewis acids can activate the acetylating agent, making it more electrophilic and susceptible to nucleophilic attack by the amino group of methyl 4-amino-2-methoxybenzoate. For instance, the use of a solid acid catalyst like a Zr/Ti composite has been reported for the synthesis of methyl benzoates, demonstrating the potential for heterogeneous catalysis in similar transformations. mdpi.com
Base Catalysis: Bases can deprotonate the amino group, increasing its nucleophilicity. Common bases used in acylation reactions include triethylamine (B128534) and pyridine. Phase transfer catalysts (PTCs) in conjunction with a base like potassium carbonate have also been shown to be effective for the N-acetylation of anilines. derpharmachemica.com The use of a PTC, such as tetrabutylammonium (B224687) bromide (TBAB), facilitates the reaction between the water-soluble base and the organic-soluble aniline (B41778) derivative. derpharmachemica.com
Enzymatic Catalysis: Lipases, such as Candida antarctica lipase (B570770) B (CALB), have been investigated for the selective N-acylation of amino alcohols. frontiersin.orgnih.gov This biocatalytic approach offers high regioselectivity under mild reaction conditions, presenting a green alternative to traditional chemical methods. While not specifically reported for this compound, the principles of enzymatic catalysis could be applicable.
A continuous-flow system using alumina (B75360) as a catalyst and acetonitrile (B52724) as the acetylating agent has been developed for the N-acetylation of various amines. nih.govresearchgate.net This method offers advantages in terms of safety, efficiency, and scalability. nih.gov
Table 1: Comparison of Catalytic Systems for N-Acetylation of Anilines
| Catalytic System | Catalyst Type | Key Advantages | Relevant Findings |
|---|---|---|---|
| Alumina (in continuous flow) | Heterogeneous Lewis Acid | Safe, efficient, scalable, reusable catalyst. nih.govresearchgate.net | Demonstrated good conversion for various aromatic amines. nih.gov |
| Phase Transfer Catalysis (e.g., TBAB/K2CO3) | Homogeneous | High yields in shorter reaction times at room temperature. derpharmachemica.com | Effective for N-acetylation of substituted anilines with acetyl chloride. derpharmachemica.com |
| Lipases (e.g., CALB) | Biocatalyst | High regioselectivity, mild reaction conditions. frontiersin.orgnih.gov | Proven effective for selective amidation of amino alcohols. frontiersin.org |
Computational Studies in Reaction Mechanism Elucidation (e.g., DFT, BET)
DFT calculations can be used to:
Determine Molecular Geometries: The optimized geometries of reactants, intermediates, transition states, and products can be calculated. iaea.orgresearchgate.net
Calculate Reaction Energies: The energies of the species involved in the reaction can be computed to determine the reaction's thermodynamic feasibility. researchgate.net
Elucidate Reaction Pathways: The transition state structures connecting reactants to products can be located, providing a detailed picture of the reaction mechanism. nih.gov
Analyze Electronic Properties: The distribution of electron density and molecular orbitals (such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)) can be analyzed to understand the reactivity of the molecules. iaea.orgresearchgate.net
For the N-acetylation of anilines, computational studies have shown that the partial atomic charge on the amine nitrogen is a key predictor of its susceptibility to acetylation. nih.gov These studies help in understanding how substituents on the aniline ring affect its reactivity.
In the context of aminobenzoic acids, DFT calculations have been used to determine the pKa values of the amino groups, which is crucial for understanding their nucleophilicity and reactivity in amide bond formation. acs.org
Kinetic and Thermodynamic Considerations in Synthetic Pathways
The synthesis of this compound is governed by both kinetic and thermodynamic factors.
Kinetics: The rate of the N-acetylation reaction is influenced by several factors, including the concentration of reactants, temperature, and the presence of a catalyst. Kinetic studies on the N-acetylation of aromatic amines have shown that the reaction follows a ping-pong bi-bi mechanism, where the acetylating agent first acetylates the enzyme (in enzymatic reactions) or forms a reactive intermediate, which then transfers the acetyl group to the amine. frontiersin.org
The reaction rate is dependent on the nucleophilicity of the amino group, which is influenced by the electronic effects of the substituents on the aromatic ring. The methoxy and methyl ester groups on the precursor to this compound will affect the electron density on the amino group and thus its reactivity.
Thermodynamics: The formation of the amide bond in this compound is an exergonic process under standard conditions, making the reaction thermodynamically favorable. Thermodynamic studies on amide bond formation have shown that the stability of the amide bond is influenced by factors such as hydrogen bonding and solvation. nih.govnih.gov
Optimization of Synthetic Conditions
The optimization of synthetic conditions is crucial for maximizing the yield and purity of this compound while minimizing costs and environmental impact.
Solvent Effects on Yield and Purity
In one reported synthesis of this compound, anhydrous ethanol was used as the solvent. chemicalbook.com Ethanol is a polar protic solvent that can solvate both the amine and the acetylating agent.
For the synthesis of the related compound, methyl 4-acetamido-2-hydroxybenzoate, a biphasic system of ethyl acetate and water was employed. chemicalbook.com This allows for the separation of the product in the organic phase while the by-products remain in the aqueous phase, simplifying the work-up procedure.
A study on the N-acetylation of anilines using phase transfer catalysis found that dimethylformamide (DMF) was the most effective solvent. derpharmachemica.com The choice of solvent can also affect the selectivity of the reaction, particularly in cases where side reactions are possible.
Table 2: Solvents Used in the Synthesis of this compound and Related Compounds
| Compound | Solvent System | Rationale for Solvent Choice | Reference |
|---|---|---|---|
| This compound | Anhydrous Ethanol | Good solubility for reactants. | chemicalbook.com |
| Methyl 4-acetamido-2-hydroxybenzoate | Ethyl Acetate / Water | Biphasic system for easy product isolation. | chemicalbook.com |
| Substituted Anilines (N-acetylation) | Dimethylformamide (DMF) | Optimal for phase transfer catalyzed reactions. | derpharmachemica.com |
Temperature and Pressure Dependencies in Reaction Control
Temperature is a critical parameter in the synthesis of this compound. A reported synthesis heats the reaction mixture to 60-65 °C. chemicalbook.com Increasing the temperature generally increases the reaction rate, but excessively high temperatures can lead to side reactions and decomposition of the product, thereby reducing the yield and purity.
In the synthesis of methyl 4-acetamido-2-hydroxybenzoate, the reaction is initially cooled to 0 °C during the addition of acetyl chloride and then gradually warmed to room temperature. chemicalbook.com This initial cooling is likely to control the exothermic reaction and prevent the formation of by-products.
For a related chlorination reaction of this compound, the reaction is carried out at a controlled temperature, initially at 30-45 °C and then at 60-80 °C. google.com
Pressure is generally not a significant parameter in this type of liquid-phase reaction unless volatile reactants or solvents are used at temperatures above their boiling points. Most syntheses of this compound are conducted at atmospheric pressure.
Stoichiometric Ratios of Reactants and Reagents
The stoichiometry of the reactants and reagents is a key factor in maximizing the conversion of the starting material and the yield of the desired product.
In the synthesis of this compound, a molar excess of acetic anhydride (1.6 equivalents) is used relative to the starting amine, methyl 4-amino-2-methoxybenzoate. chemicalbook.com This ensures the complete consumption of the limiting reactant (the amine).
Similarly, in the synthesis of methyl 4-acetamido-2-hydroxybenzoate, an excess of both sodium bicarbonate (a base) and acetyl chloride (the acetylating agent) are used. chemicalbook.com The excess base is necessary to neutralize the hydrochloric acid formed as a by-product of the reaction with acetyl chloride.
In a patent for the synthesis of a related chloro-derivative, the weight ratio of this compound to the chlorinating agent, N-chlorosuccinimide, is specified to be in the range of 1:0.5-1.2. google.com
Table 3: Stoichiometric Ratios in the Synthesis of this compound and Related Reactions
| Reaction | Limiting Reactant | Excess Reagent | Molar/Weight Ratio | Purpose of Excess | Reference |
|---|---|---|---|---|---|
| N-acetylation of methyl 4-amino-2-methoxybenzoate | methyl 4-amino-2-methoxybenzoate | Acetic anhydride | 1.6 equivalents | Ensure complete conversion of the amine. | chemicalbook.com |
| N-acetylation of methyl 4-amino-2-hydroxybenzoate | methyl 4-amino-2-hydroxybenzoate | Acetyl chloride and Sodium bicarbonate | ~1.4 equivalents each | Drive the reaction to completion and neutralize HCl by-product. | chemicalbook.com |
| Chlorination of this compound | This compound | N-chlorosuccinimide | 1:0.5-1.2 (weight ratio) | Control the extent of chlorination. | google.com |
Catalyst Screening and Performance Enhancement
The synthesis of this compound and related compounds has been the subject of research focused on optimizing reaction conditions and improving yield and purity. Catalyst screening plays a pivotal role in this process, aiming to identify catalysts that offer high efficiency, selectivity, and operational simplicity. While specific catalyst screening studies exclusively for the direct synthesis of this compound are not extensively detailed in the provided context, principles can be drawn from the synthesis of similar benzoate (B1203000) esters and related transformations.
For instance, in the broader context of methyl benzoate synthesis, solid acid catalysts have been investigated. A study on iron-supported zirconium/titanium (Zr/Ti) catalysts revealed that the composition of the catalyst significantly impacts the yield of methyl benzoate compounds. A series of catalysts with varying molar ratios of iron, zirconium, and titanium were synthesized and tested. The optimal catalytic activity for producing methyl p-methylbenzoate and methyl p-chlorobenzoate was observed with a catalyst having a specific Zr and high ferric ratio, indicating that both components are crucial for the catalytic effect. mdpi.com Such studies highlight a systematic approach to catalyst screening where different metal combinations and ratios are evaluated to enhance performance.
Performance enhancement is not solely dependent on the catalyst but also on the reaction conditions. In the synthesis of a related compound, Methyl 4-acetamido-5-chloro-2-methoxybenzoate, which starts from this compound, the choice of reagent and solvent system is critical. The chlorination is effectively carried out using N-chlorosuccinimide (NCS) in N,N-dimethylformamide (DMF). nbinno.comgoogle.com This system is noted for being efficient and minimizing hazardous waste. nbinno.com Further optimization of this process involves controlling the reaction temperature, often in a stepwise manner, for instance, holding the temperature at 30-45°C and then raising it to 60-80°C to ensure the reaction goes to completion. google.com
The following table summarizes catalyst systems and reagents used in related syntheses, illustrating the focus of performance enhancement.
| Reaction Type | Starting Material | Catalyst/Reagent | Solvent | Key Performance Outcome |
| Esterification | Benzoic Acids | Iron-supported Zr/Ti Solid Acid | Methanol | Optimal yield with specific Fe:Zr:Ti ratio mdpi.com |
| Chlorination | This compound | N-chlorosuccinimide (NCS) | N,N-dimethylformamide (DMF) | High mole yield, environmentally friendly nbinno.comgoogle.com |
| Acetylation | Methyl 4-amino-2-hydroxybenzoate | Acetyl chloride | Ethyl Acetate / Water | High yield (99%) chemicalbook.com |
| Methylation | Methyl 4-acetamido-2-hydroxybenzoate | Methyl iodide | Acetone | Good yield (97%) lookchem.com |
These examples demonstrate that performance enhancement in the synthesis of this compound and its derivatives is achieved through careful selection of catalysts, reagents, and optimization of reaction parameters like temperature and solvent systems.
Novel Synthetic Approaches
Recent advancements in organic synthesis have emphasized the development of methodologies that are not only efficient but also environmentally benign and economically viable. These principles are reflected in novel approaches to synthesizing amides and esters, including this compound.
Atom-Economical Synthesis Techniques
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. nih.govmsu.edu A reaction with high atom economy maximizes the use of starting materials and minimizes the generation of by-products and waste. researchgate.net
In the context of this compound synthesis, an atom-economical approach would favor addition reactions over substitution or elimination reactions, which inherently generate co-products. For example, a common route to form the acetamido group is the acylation of an amine with acetic anhydride or acetyl chloride.
Using Acetyl Chloride: The reaction of Methyl 4-amino-2-methoxybenzoate with acetyl chloride produces the desired product but also generates hydrochloric acid as a stoichiometric byproduct, which must be neutralized by a base (e.g., triethylamine), forming a salt waste. chemicalbook.comlookchem.com
A more atom-economical approach would involve a direct addition reaction, though such routes for amidation are less common. The pursuit of catalytic cycles that can achieve the desired transformation without the need for stoichiometric activating agents or the generation of significant waste is a key goal in modern synthetic chemistry.
Transition Metal-Free Catalysis in Amidation Reactions
A significant advancement in amide bond formation is the development of transition-metal-free catalytic systems. nsf.gov Traditional methods often rely on transition metals, which can be toxic, expensive, and require removal from the final product, a critical concern in pharmaceutical synthesis. nsf.gov
Novel methods have emerged for the direct amidation of esters and transamidation of amides that operate at room temperature without transition metals. nsf.govresearchgate.netnih.gov These reactions are typically mediated by strong bases, such as lithium bis(trimethylsilyl)amide (LiHMDS), in aprotic solvents like toluene. nsf.govresearchgate.net This approach enables the direct conversion of esters to amides by a selective acyl C-O bond cleavage. nih.gov
This transition-metal-free methodology offers several advantages:
Mild Conditions: Reactions can often be performed at room temperature, reducing energy consumption. nsf.govresearchgate.net
Operational Simplicity: The absence of metal catalysts simplifies the reaction setup and workup procedures. nsf.gov
Environmental Friendliness: It avoids the use of toxic and heavy metals. nsf.govresearchgate.net
High Chemoselectivity: These methods can show remarkable selectivity for specific amide or ester groups within a complex molecule. nih.gov
Applying this strategy to the synthesis of this compound could involve the direct amidation of a corresponding ester precursor, representing a modern and efficient alternative to classical methods.
Green Chemistry Principles in Synthetic Design
The design of synthetic routes for this compound can be guided by the twelve principles of green chemistry to minimize environmental impact. nih.govmsu.eduresearchgate.net
| Green Chemistry Principle | Application in Synthetic Design |
| 1. Waste Prevention | Design syntheses to minimize by-product formation, as seen in the preference for atom-economical reactions. msu.edu |
| 3. Less Hazardous Chemical Synthesis | Avoid using highly toxic reagents. For example, replacing hypertoxic chlorine gas with N-chlorosuccinimide for chlorination steps is a safer alternative. google.com |
| 5. Safer Solvents and Auxiliaries | Reduce the use of hazardous solvents like chlorinated hydrocarbons. nih.gov A patented method for a related compound recycles the N,N-dimethylformamide (DMF) mother liquor for subsequent batches, reducing solvent waste. google.com |
| 6. Design for Energy Efficiency | Employing reactions that proceed under mild conditions, such as the room-temperature transition-metal-free amidations, reduces energy requirements. nsf.govresearchgate.net |
| 9. Catalysis | Utilize catalytic reagents in small amounts instead of stoichiometric reagents. nih.govresearchgate.net This improves efficiency and reduces waste. |
| 10. Design for Degradation | Design the final product and any by-products to be biodegradable and not persist in the environment. msu.edunih.gov |
One synthetic route for a derivative of the target compound explicitly highlights its environmentally friendly nature by minimizing hazardous waste generation. nbinno.com The choice to use N-chlorosuccinimide instead of chlorine gas is a clear application of green chemistry principles, as it reduces the danger associated with transport and production. google.com By integrating these principles, the synthesis of this compound can be made more sustainable and safer.
Derivatization and Structural Modification for Advanced Research
Functional Group Transformations
The reactivity of the benzene (B151609) ring and its substituents in Methyl 4-acetamido-2-methoxybenzoate allows for a range of functional group transformations. These reactions are fundamental in medicinal chemistry and drug discovery, enabling the fine-tuning of molecular properties.
Halogenation is a key transformation for modifying the electronic and steric properties of the aromatic ring of this compound. The introduction of halogen atoms can significantly influence the compound's biological activity and metabolic stability.
Chlorination: The chlorination of this compound is a well-documented process, primarily for the synthesis of Methyl 4-acetamido-5-chloro-2-methoxybenzoate. A common and efficient method involves the use of N-chlorosuccinimide (NCS) as the chlorinating agent in a solvent such as N,N-dimethylformamide (DMF). chemicalbook.comnbinno.comgoogle.com This reaction is typically carried out at a slightly elevated temperature to ensure completion. chemicalbook.com The process is regarded as environmentally friendly and results in a high yield and purity of the final product. nbinno.comgoogle.com
Bromination: Similar to chlorination, the bromination of this compound is performed to introduce a bromine atom onto the aromatic ring, yielding Methyl 4-acetamido-5-bromo-2-methoxybenzoate. N-Bromosuccinimide (NBS) is a suitable reagent for this transformation, often carried out in a solvent like DMF. lookchem.com
A summary of these halogenation reactions is presented in the table below.
| Reaction | Reagent | Product |
| Chlorination | N-Chlorosuccinimide (NCS) | Methyl 4-acetamido-5-chloro-2-methoxybenzoate |
| Bromination | N-Bromosuccinimide (NBS) | Methyl 4-acetamido-5-bromo-2-methoxybenzoate |
The reduction of a nitro group to an amino group is a fundamental transformation in the synthesis of many aromatic compounds. While direct reduction on a nitro-analogue of this compound is not extensively detailed in the provided search results, this reaction is a common strategy in the synthesis of related aromatic amines. A variety of reagents can be employed for the reduction of aromatic nitro compounds, including metals such as iron, tin, or zinc in the presence of an acid. masterorganicchemistry.com Catalytic hydrogenation over palladium, platinum, or nickel catalysts is another widely used method. masterorganicchemistry.com For instance, the reduction of aromatic nitro compounds can be selectively achieved using reagents like hydrazine (B178648) glyoxylate (B1226380) with zinc or magnesium powder, which offers a rapid and efficient conversion to the corresponding amines at room temperature. niscpr.res.in
The methoxy (B1213986) group (-OCH3) on the aromatic ring is an important functional group that influences the compound's properties. wikipedia.org Substitution of this alkoxy group can lead to the formation of new derivatives with potentially different biological activities. The direct displacement of alkoxy groups on aromatic rings can be challenging but is achievable under specific conditions, particularly when activated by an adjacent ortho-carbonyl group. nih.gov Reactions with strong nucleophiles like Grignard reagents can lead to the substitution of the methoxy group. nih.govresearchgate.net The mechanism often involves the formation of a chelate between the magnesium of the Grignard reagent and the oxygen atoms of the alkoxy and carbonyl groups, facilitating the nucleophilic attack. nih.govresearchgate.net
Synthesis of Related Compounds and Analogs
The derivatization of this compound has led to the synthesis of several important compounds with applications in pharmaceutical research and as analytical standards.
Synthesis: As previously mentioned, Methyl 4-acetamido-5-chloro-2-methoxybenzoate is synthesized via the chlorination of this compound. nbinno.com A typical procedure involves reacting the starting material with N-chlorosuccinimide in DMF. The reaction mixture is heated to facilitate the reaction, and the product can be isolated by crystallization upon cooling. chemicalbook.comchemicalbook.com This synthesis route is known for its high molar yield and purity of the final product. chemicalbook.com
Applications: Methyl 4-acetamido-5-chloro-2-methoxybenzoate is primarily recognized as a biotransformed metabolite of Metoclopramide, a dopamine (B1211576) D2 receptor antagonist with antiemetic properties. chemicalbook.comnbinno.com It also serves as a key impurity of Metoclopramide, designated as Metoclopramide EP Impurity B and Metoclopramide USP Related Compound B. nbinno.comnih.gov As such, it is a crucial reference standard in the quality control and impurity profiling of Metoclopramide during its manufacture. nbinno.com
The key details of Methyl 4-acetamido-5-chloro-2-methoxybenzoate are summarized in the table below.
| Property | Value |
| Molecular Formula | C11H12ClNO4 |
| Molecular Weight | 257.67 g/mol |
| Appearance | White to light beige fine crystalline powder |
| Melting Point | 153-156°C |
| Primary Application | Metabolite and impurity standard for Metoclopramide |
Synthesis: Methyl 4-acetamido-5-bromo-2-methoxybenzoate is synthesized by the bromination of this compound, typically using N-bromosuccinimide in a suitable solvent. lookchem.com
Research Relevance: This compound is an impurity of Bromopride, another antiemetic drug. lookchem.comchemicalbook.compharmaffiliates.com In this context, it serves as a characterized chemical compound used as a reference standard for analytical and quality control purposes in the pharmaceutical industry. axios-research.com Its use is essential for analytical method development and validation during the synthesis and formulation of Bromopride. axios-research.com
The key details of Methyl 4-acetamido-5-bromo-2-methoxybenzoate are summarized in the table below.
| Property | Value |
| Molecular Formula | C11H12BrNO4 |
| Molecular Weight | 302.13 g/mol |
| Melting Point | 174°C |
| Primary Application | Impurity standard for Bromopride |
Methyl 4-acetamido-2-hydroxybenzoate as a Synthetic Intermediate
Methyl 4-acetamido-2-hydroxybenzoate is a crucial intermediate in the synthesis of more complex molecules, most notably the gastroprokinetic agent, Mosapride. The synthesis of Mosapride from this intermediate involves a multi-step process that highlights the versatility of this precursor.
The general synthetic pathway involves the following key transformations:
Acetylation: The process often starts with the acetylation of the amino group of a precursor like methyl 4-aminosalicylate to yield methyl 4-acetamido-2-hydroxybenzoate. A common method involves reacting methyl 4-amino-2-hydroxy benzoate (B1203000) with acetyl chloride in the presence of a base like sodium bicarbonate. acs.org This reaction proceeds with high efficiency, often achieving yields of up to 99%. acs.org
Ethylation: The hydroxyl group is then typically ethylated.
Chlorination: A chlorine atom is introduced onto the aromatic ring.
Hydrolysis and Amidation: Subsequent hydrolysis of the ester and amidation with a specific amine side chain yields the final Mosapride molecule.
This synthetic route underscores the importance of methyl 4-acetamido-2-hydroxybenzoate as a foundational building block in pharmaceutical synthesis.
Synthesis of Structural Isomers and Their Comparative Analysis
The synthesis of structural isomers of this compound is essential for structure-activity relationship (SAR) studies, allowing researchers to understand how the spatial arrangement of functional groups affects the molecule's properties. Key isomers include positional variants of the substituents on the benzene ring.
Synthesis of this compound: A standard laboratory synthesis involves the acetylation of methyl 4-amino-2-methoxybenzoate. chemicalbook.com This is typically achieved by treating the amino compound with acetic anhydride (B1165640) in a suitable solvent like anhydrous ethanol (B145695). chemicalbook.com The reaction mixture is heated to drive the reaction to completion, yielding the desired product as a white solid after purification. chemicalbook.com
Synthesis of Isomers:
Methyl 4-acetamido-5-chloro-2-methoxybenzoate: This isomer is synthesized directly from this compound via an electrophilic aromatic substitution reaction, which will be discussed in section 3.3.1. chemicalbook.comgoogle.com
Methyl 4-acetamido-3-methoxybenzoate: The synthesis of this isomer would start from a different precursor, such as methyl 4-amino-3-methoxybenzoate, followed by an analogous acetylation step. bldpharm.com
Methyl 5-acetyl-2-methoxybenzoate: This isomer, featuring an acetyl group directly on the ring instead of an acetamido group, can be prepared through the acetylation of methyl 2-methoxybenzoate (B1232891). ontosight.ai
Comparative Analysis: While direct comparative studies are not extensively documented in the readily available literature, a theoretical analysis suggests significant differences in reactivity and physical properties among these isomers.
Electronic Effects: The position of the electron-donating methoxy group (-OCH₃) and the moderately activating acetamido group (-NHCOCH₃) influences the electron density of the aromatic ring and the reactivity of the ester and amide functionalities. For instance, the methoxy group at the C2 position in the target molecule sterically hinders the adjacent ester group and electronically influences the ortho and para positions. In the 3-methoxy isomer, these electronic and steric effects would be altered, likely leading to different outcomes in substitution reactions.
Steric Hindrance: The proximity of substituents can affect their reactivity. In this compound, the C2-methoxy group can sterically influence reactions at the C1-ester group. This steric hindrance would be different in the 3-methoxy or other positional isomers.
Physical Properties: Isomers typically exhibit different physical properties such as melting points, boiling points, and solubility due to variations in crystal packing and intermolecular forces. For example, the melting point of Methyl 4-acetamido-5-chloro-2-methoxybenzoate is reported to be in the range of 153-156°C, which differs from that of the parent compound (128-132°C). chemicalbook.comchemicalbook.com
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Synthetic Precursor |
|---|---|---|---|---|
| This compound | 4093-29-2 | C₁₁H₁₃NO₄ | 223.23 | Methyl 4-amino-2-methoxybenzoate chemicalbook.com |
| Methyl 4-acetamido-5-chloro-2-methoxybenzoate | 4093-31-6 | C₁₁H₁₂ClNO₄ | 257.67 | This compound chemicalbook.com |
| Methyl 4-acetamido-3-methoxybenzoate | 1269834-09-4 | C₁₁H₁₃NO₄ | 223.23 | Methyl 4-amino-3-methoxybenzoate bldpharm.com |
| Methyl 5-acetyl-2-methoxybenzoate | 39971-36-3 | C₁₁H₁₂O₄ | 208.21 | Methyl 2-methoxybenzoate ontosight.ainih.gov |
Exploration of Chemical Reactivity
The chemical reactivity of this compound is governed by its three main functional components: the substituted aromatic ring, the ester group, and the amide group.
Electrophilic Aromatic Substitution Reactions
The benzene ring of this compound is activated towards electrophilic aromatic substitution due to the presence of the acetamido (-NHCOCH₃) and methoxy (-OCH₃) groups. Both are ortho-, para-directing groups. The acetamido group is a moderately activating group, while the methoxy group is a strongly activating group. ijarsct.co.in
A prime example of this reactivity is the synthesis of Methyl 4-acetamido-5-chloro-2-methoxybenzoate . google.com
Reaction: this compound is treated with N-chlorosuccinimide (NCS) in a solvent such as N,N-dimethylformamide (DMF). chemicalbook.comgoogle.com
Regioselectivity: The directing effects of the existing substituents determine the position of the incoming electrophile (Cl⁺).
The C4-acetamido group directs ortho to itself (to C3 and C5).
The C2-methoxy group directs ortho and para to itself (to C3 and C5, with C6 being the para position).
Conditions: The reaction is typically carried out by heating the mixture to ensure a reasonable reaction rate, with temperatures around 40°C to 65°C being employed. chemicalbook.com The product can be isolated with a high molar yield, reported to be around 90.3%. chemicalbook.com
| Parameter | Details | Reference |
|---|---|---|
| Starting Material | This compound | chemicalbook.comgoogle.com |
| Reagent | N-chlorosuccinimide (NCS) | chemicalbook.comgoogle.com |
| Solvent | N,N-dimethylformamide (DMF) | chemicalbook.comgoogle.com |
| Temperature | 40°C - 65°C | chemicalbook.com |
| Product | Methyl 4-acetamido-5-chloro-2-methoxybenzoate | chemicalbook.comgoogle.com |
| Yield | ~90.3% | chemicalbook.com |
Nucleophilic Reactivity of Amide and Ester Functionalities
The amide and ester groups within this compound contain carbonyl carbons that are electrophilic and susceptible to nucleophilic attack. However, their reactivity differs significantly.
Ester Reactivity: Esters are more reactive towards nucleophilic acyl substitution than amides. libretexts.org A common reaction is hydrolysis, which can occur under acidic or basic conditions to yield the corresponding carboxylic acid (4-acetamido-2-methoxybenzoic acid) and methanol.
Base-catalyzed hydrolysis (Saponification): This reaction is typically irreversible and involves the attack of a strong nucleophile, such as hydroxide (B78521) ion (OH⁻), on the ester carbonyl. For example, heating the ester with sodium hydroxide in a water/methanol mixture would lead to the formation of the sodium salt of the carboxylic acid. scribd.com
Amide Reactivity: Amides are significantly less reactive than esters due to the delocalization of the nitrogen lone pair into the carbonyl group, which reduces the electrophilicity of the carbonyl carbon. masterorganicchemistry.com Hydrolysis of the amide bond in acetanilides generally requires harsh conditions, such as prolonged heating with strong acids or bases. scribd.compatsnap.com
Acid-catalyzed hydrolysis: This would involve protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by water. This would ultimately yield methyl 4-amino-2-methoxybenzoate and acetic acid. scribd.com
Base-catalyzed hydrolysis: This is generally more difficult as it requires the attack of a nucleophile like hydroxide on a less reactive carbonyl and results in the expulsion of a strongly basic amide anion, making it an unfavorable process. acs.org
The relative stability of the amide group makes it a robust functional group that often remains intact while other transformations are carried out on the molecule.
Redox Chemistry in Derivatization
The redox chemistry of this compound offers pathways for further functionalization.
Reduction:
The ester group can be reduced to a primary alcohol. While sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce esters, more powerful reducing agents like lithium aluminum hydride (LiAlH₄) are effective. masterorganicchemistry.com Treatment of this compound with LiAlH₄ would likely reduce the ester to a hydroxymethyl group, yielding (4-acetamido-2-methoxyphenyl)methanol.
It is important to note that NaBH₄ can be used for the selective reduction of aldehydes and ketones in the presence of esters, a property that is useful in multi-step syntheses. masterorganicchemistry.comresearchgate.netmdma.ch
Under forcing conditions, LiAlH₄ can also reduce the amide functionality to an amine, which would result in the formation of (4-(ethylamino)-2-methoxyphenyl)methanol.
Oxidation:
The aromatic ring is generally resistant to oxidation due to its inherent stability. However, the substituents can be susceptible to oxidation under certain conditions.
The methoxy group (-OCH₃) can undergo oxidative O-demethylation by certain enzymatic systems, such as cytochrome P450 enzymes, or potentially with strong chemical oxidants, to yield a phenolic group. nih.gov
Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) are known to oxidize alkyl side chains on aromatic rings to carboxylic acids. masterorganicchemistry.com While there is no extended alkyl chain on this molecule, harsh oxidation could potentially lead to degradation of the ring or substituents. The acetamido group generally offers some stability to the ring against oxidation compared to an amino group.
Advanced Analytical Techniques for Structural and Purity Assessment
Chromatographic Methodologies
Chromatography is indispensable for separating Methyl 4-acetamido-2-methoxybenzoate from impurities, which may include starting materials, by-products, or degradation products.
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of this compound and for impurity profiling. A well-developed reverse-phase HPLC method can effectively separate the main compound from closely related substances. researchgate.net The method's optimization involves selecting an appropriate stationary phase, mobile phase composition, and detector wavelength to achieve optimal resolution and sensitivity for the analyte and its potential impurities. The detection wavelength is typically selected by analyzing the UV spectrum of the compound to find the wavelength of maximum absorbance.
A typical HPLC method for analyzing this compound would utilize a C18 column and a mobile phase consisting of a buffer and an organic modifier like acetonitrile (B52724) or methanol.
| Parameter | Typical Condition |
|---|---|
| Column | Reverse-Phase C18 (e.g., 150 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and a phosphate buffer solution |
| Elution Mode | Isocratic or Gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 250 nm |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
Gas Chromatography (GC) for Volatile Components
Gas Chromatography (GC) is the preferred method for the detection and quantification of residual volatile organic solvents that may be present from the synthesis process. researchgate.net The synthesis of this compound involves solvents such as ethanol (B145695) and ethyl acetate (B1210297). chemicalbook.com GC analysis can be performed using either direct injection or headspace sampling, with the latter being particularly suitable for analyzing residual solvents in a solid drug substance. researchgate.net The choice of technique depends on the volatility of the target analytes and the nature of the sample matrix. researchgate.net
Method development in GC focuses on optimizing the column type, temperature program, and detector to ensure separation and sensitive detection of all potential volatile impurities. researchgate.net
| Parameter | Typical Condition |
|---|---|
| Technique | Headspace Gas Chromatography (HS-GC) |
| Column | Capillary column (e.g., DB-624 or equivalent) |
| Carrier Gas | Nitrogen or Helium |
| Oven Program | Initial hold followed by a temperature ramp to ensure separation of solvents like ethanol and ethyl acetate |
| Detector | Flame Ionization Detector (FID) |
| Sample Preparation | Dissolving a weighed amount of the compound in a suitable high-boiling solvent (e.g., DMA, DMSO) in a headspace vial |
Method Transfer and Validation in Analytical Laboratories
The transfer of an analytical method from one laboratory to another is a critical process that ensures consistent and reliable results. labmanager.com This documented process qualifies a receiving laboratory to use an analytical method developed by a transferring laboratory. labmanager.com Key strategies for method transfer include comparative testing, where both labs analyze the same samples, and co-validation, where both labs participate in the validation process simultaneously. labmanager.comnih.gov
A successful transfer requires a thorough risk assessment and a gap analysis of equipment, reagents, and personnel expertise between the laboratories. labmanager.com The validation of the analytical method for this compound would demonstrate its specificity, precision, accuracy, linearity, and robustness according to ICH guidelines. researchgate.net
Spectroscopic Characterization in Advanced Research
Spectroscopic techniques provide detailed information about the molecular structure of this compound, confirming its identity and elucidating its atomic connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (1D and Advanced 2D Techniques)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules like this compound. researchgate.net One-dimensional (1D) NMR spectra, such as ¹H and ¹³C NMR, provide fundamental information about the chemical environment of the hydrogen and carbon atoms in the molecule.
The ¹H NMR spectrum of this compound shows distinct signals for the aromatic protons, the methoxy (B1213986) and methyl ester groups, the acetyl group, and the amide proton. chemicalbook.com
| Assignment | ¹H NMR Chemical Shift (δ, ppm) in DMSO-d6 | Multiplicity |
|---|---|---|
| NH | 10.22 | Singlet |
| H-5 | 7.19 | Broad Doublet |
| COOMe or OMe-2 | 3.77 | Singlet |
| OMe-2 or COOMe | 3.74 | Singlet |
| AcNH-4 | 2.07 | Singlet |
Advanced two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are used to establish correlations between protons and carbons, confirming the connectivity of the molecular framework. ipb.pt The Nuclear Overhauser Effect (NOE) can be used to determine the spatial proximity of atoms, which is crucial for confirming the substitution pattern on the aromatic ring. diva-portal.org
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by analyzing its vibrational modes. scirp.org The IR spectrum provides information on characteristic vibrations such as stretching and bending of bonds. For this compound, key absorptions are expected for the amide, ester, ether, and aromatic functionalities. libretexts.orgmasterorganicchemistry.com
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Amide (N-H) | Stretch | ~3300 |
| Aromatic (C-H) | Stretch | 3100-3000 |
| Aliphatic (C-H) | Stretch | 3000-2850 |
| Ester (C=O) | Stretch | 1750-1735 |
| Amide (C=O) | Stretch | 1690-1630 |
| Aromatic (C=C) | In-ring Stretch | 1600-1400 |
| Ester/Ether (C-O) | Stretch | 1300-1000 |
Raman spectroscopy, which relies on inelastic scattering of light, is particularly useful for identifying non-polar bonds and symmetric vibrations, providing complementary data to the IR spectrum. scirp.org A full vibrational analysis, often supported by Density Functional Theory (DFT) computations, can assign all observed bands in the IR and Raman spectra to specific molecular motions. scirp.org
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragment Analysis
Mass spectrometry is an indispensable analytical tool for determining the molecular weight and structural features of a compound. For this compound, this technique provides definitive confirmation of its molecular mass and offers insights into its structural composition through the analysis of fragmentation patterns.
The molecular formula of this compound is C₁₁H₁₃NO₄, corresponding to a molecular weight of approximately 223.23 g/mol synthinkchemicals.comsynzeal.comresearchgate.netnih.gov. High-resolution mass spectrometry (HRMS) can confirm this mass with high accuracy, typically to within a few parts per million, which is crucial for verifying the elemental composition.
Upon ionization in a mass spectrometer, typically through techniques like Electron Ionization (EI), the molecule forms a molecular ion (M⁺•). This ion, along with fragment ions produced by its decomposition, is detected to generate a mass spectrum. The fragmentation of this compound is expected to occur at the molecule's functional groups: the ester, the amide, and the methoxy ether linkages. While a detailed experimental mass spectrum is not publicly available, plausible fragmentation pathways can be predicted based on established chemical principles. Key fragmentation mechanisms for amides and esters include:
Alpha-cleavage: Fission of bonds adjacent to the carbonyl groups or the nitrogen atom.
McLafferty rearrangement: A characteristic fragmentation for carbonyl compounds possessing a γ-hydrogen, though less common for this specific structure.
Cleavage of the ester group: Loss of the methoxy group (-OCH₃) or the entire methyl ester group (-COOCH₃).
Cleavage of the amide group: Loss of the acetyl group (-COCH₃) or cleavage of the amide bond itself.
The analysis of these fragment ions allows for the reconstruction of the molecule's structure, confirming the connectivity of the acetamido, methoxy, and methyl benzoate (B1203000) moieties on the benzene (B151609) ring.
| Identifier | Value |
|---|---|
| Molecular Formula | C₁₁H₁₃NO₄ synthinkchemicals.comsynzeal.com |
| Molecular Weight | 223.23 g/mol synthinkchemicals.comsynzeal.comresearchgate.net |
| CAS Number | 4093-29-2 synthinkchemicals.comsynzeal.comacanthusresearch.comchemspider.com |
UV-Vis Spectroscopy for Electronic Transitions and Concentration Determination
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The structure of this compound contains several chromophores—the benzene ring and the carbonyl groups of the amide and ester—which absorb UV radiation, leading to characteristic electronic transitions slideshare.net.
The primary electronic transitions observed in organic molecules like this are π→π* (pi to pi antibonding) and n→π* (non-bonding to pi antibonding) youtube.comshu.ac.uklibretexts.org.
π→π Transitions:* These are typically high-energy, high-intensity absorptions associated with the aromatic ring and the C=O double bonds. The conjugated system of the benzene ring gives rise to strong absorption bands.
n→π Transitions:* These are lower-energy, lower-intensity transitions resulting from the excitation of non-bonding electrons (from the oxygen and nitrogen atoms) to a π* orbital of a carbonyl group shu.ac.uklibretexts.org.
The absorption spectrum of this compound is therefore a composite of these transitions, influenced by the substitution pattern on the benzene ring. The auxochromic effects of the -NHCOCH₃ and -OCH₃ groups can shift the absorption maxima (λmax) to longer wavelengths and alter their intensities compared to unsubstituted benzene slideshare.net. While specific spectral data is proprietary, UV-Vis spectra for this compound are available through specialized databases nih.gov.
Beyond structural information, UV-Vis spectroscopy is a powerful tool for quantitative analysis. According to the Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light beam through the solution. This relationship allows for the precise determination of the concentration of this compound in a solution by measuring its absorbance at a specific wavelength, provided a reference standard is available.
Advanced Purity Assessment and Reference Standards
The accurate assessment of a compound's purity is critical, especially when it is intended for use in research or as a standard in quality control processes.
Utilization of Certified Reference Materials and Authentic Substances in Research
This compound is identified as a specified impurity of the pharmaceutical drug Metoclopramide, where it is designated as "Metoclopramide EP Impurity D" synthinkchemicals.comsynzeal.comnih.govacanthusresearch.comchemicalbook.com. It is also an impurity of Bromopride chemicalbook.com. Due to its status as a regulated impurity, highly characterized and purified forms of this compound are available as Certified Reference Materials (CRMs) or reference standards synthinkchemicals.comsynzeal.comacanthusresearch.comsimsonpharma.com.
These authentic substances are essential for several key applications in pharmaceutical analysis:
Peak Identification: In chromatographic methods like High-Performance Liquid Chromatography (HPLC), the reference standard is used to confirm the identity of the impurity peak in a sample of the active pharmaceutical ingredient (API) by comparing retention times.
Method Validation: Reference standards are used to validate analytical methods, ensuring they are accurate, precise, and specific for the quantification of the impurity synzeal.com.
Quantitative Analysis: CRMs serve as the standard against which the amount of this compound is measured in drug formulations, ensuring that its levels remain below the safety thresholds established by regulatory bodies clearsynth.com.
The use of a well-characterized, authentic substance is the only reliable way to ensure the accuracy and validity of research and quality control findings related to this compound.
Quality Control and Assurance in Research Material Sourcing
The reliability of analytical results is directly dependent on the quality of the materials used. Sourcing research materials, particularly reference standards, requires a stringent approach to quality control and assurance compliancequest.com.
Suppliers of pharmaceutical reference standards, such as those for Metoclopramide EP Impurity D, provide a comprehensive Certificate of Analysis (CoA) with their products synthinkchemicals.comsynzeal.com. This document is a critical component of quality assurance and typically includes:
Confirmation of the compound's identity using techniques like ¹H-NMR and Mass Spectrometry.
Purity assessment, often determined by HPLC, indicating the percentage of the main compound and identifying any other impurities present.
Other characterization data, which may include Infrared (IR) spectroscopy or Thermogravimetric Analysis (TGA) synthinkchemicals.com.
This level of documentation assures the end-user of the material's identity, purity, and suitability for its intended use as a reference standard. Quality assurance in pharmaceuticals is a systematic process designed to ensure that products consistently meet established quality standards, with Good Manufacturing Practices (GMP) being a cornerstone of this system compliancequest.com. Researchers must therefore source materials from reputable suppliers who can provide this level of certification to ensure the integrity of their scientific work. Regulatory agencies are responsible for enforcing these impurity standards to guarantee the safety and efficacy of pharmaceuticals clearsynth.com.
| Analytical Technique | Purpose in Quality Control |
|---|---|
| ¹H-NMR | Structural Confirmation and Identity Verification synthinkchemicals.com |
| Mass Spectrometry (MS) | Molecular Weight Confirmation and Identity Verification synthinkchemicals.com |
| HPLC | Purity Determination and Quantification synthinkchemicals.comclearsynth.com |
| Infrared (IR) Spectroscopy | Functional Group Confirmation synthinkchemicals.com |
| Certificate of Analysis (CoA) | Comprehensive documentation of identity, purity, and potency synthinkchemicals.com |
Pharmacological and Medicinal Chemistry Research Applications
Role as a Pharmaceutical Intermediate
The primary application of Methyl 4-acetamido-2-methoxybenzoate in the pharmaceutical industry is as a key intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs).
This compound is a well-established precursor in the industrial synthesis of Metoclopramide, a widely used antiemetic and prokinetic agent. google.com The synthesis involves a critical chlorination step where this compound is converted to Methyl 4-acetamido-5-chloro-2-methoxybenzoate. google.com This reaction is typically carried out using N-chlorosuccinimide (NCS) in a solvent such as N,N-dimethylformamide (DMF). google.com
The resulting chlorinated intermediate, Methyl 4-acetamido-5-chloro-2-methoxybenzoate, is then further processed to yield Metoclopramide. google.com This compound is also recognized as an impurity in the production of Metoclopramide, referred to as Metoclopramide EP Impurity B. pharmaffiliates.com Furthermore, this compound itself is identified as Metoclopramide EP Impurity D. chemicalbook.comhsppharma.com
The synthesis of the key intermediate, Methyl 4-acetamido-5-chloro-2-methoxybenzoate, from this compound is a crucial step that has been the subject of process optimization research to ensure high yield and purity. google.com
Beyond Metoclopramide, this compound serves as a precursor for other classes of therapeutic agents. It is identified as a building block for the synthesis of imidazopyridines, imidazopyrazines, and thiazolopyridines, which are heterocyclic compounds known to possess a wide range of biological activities. biosynth.com Additionally, research has pointed to its use in the development of compounds with potential as inotropic agents and atypical antipsychotics. biosynth.com The core structure of this compound provides a versatile scaffold for medicinal chemists to explore and develop new drug candidates targeting various diseases. It is also listed as an impurity of Bromopride, another antiemetic drug. chemicalbook.comhsppharma.com
Investigations into Biological Activities
Direct studies on the biological activities of this compound are limited. However, research into the biological potential of its structural analogs and derivatives has provided insights into its potential pharmacological properties.
There is no direct evidence of the antimicrobial properties of this compound itself. However, studies on related acetamide (B32628) and benzothiazole (B30560) derivatives have shown promising antimicrobial activity. For instance, a series of novel hybrid compounds of 2-mercaptobenzothiazole (B37678) and different aryl amines, which share the acetamide linkage, exhibited significant antibacterial activity. scispace.comnih.gov Some of these derivatives were found to have antibacterial efficacy comparable to the standard drug levofloxacin. scispace.com Another study on acylated derivatives of D-glucopyranoside, which also contain acetamido groups, demonstrated moderate to good antimicrobial activities against various human pathogenic bacteria and plant pathogenic fungi. researchgate.net These findings suggest that the acetamido moiety present in this compound could be a part of a pharmacophore contributing to antimicrobial effects in more complex molecules.
While direct studies on the anti-inflammatory properties of this compound are not available, research on structurally similar compounds, such as acetamide derivatives, indicates potential in this area. A study on new acetamide derivatives reported their antioxidant and potential anti-inflammatory activities. nih.govresearchgate.netmdpi.com The investigation involved evaluating the compounds' ability to scavenge free radicals and reduce the production of inflammatory mediators like nitric oxide (NO) and reactive oxygen species (ROS) in stimulated macrophages. nih.govmdpi.com
Furthermore, research on derivatives of 5-acetamido-2-hydroxy benzoic acid, which is structurally related to this compound, has shown analgesic and anti-inflammatory effects. mdpi.comnih.gov These derivatives were found to exhibit anti-nociceptive activity in animal models. mdpi.comnih.gov These studies on related structures suggest that the 4-acetamido-2-methoxybenzoyl scaffold could be a valuable starting point for the design and synthesis of novel anti-inflammatory agents.
Evaluation of Anticonvulsant Activity of Derivatives
While direct studies on the anticonvulsant properties of this compound derivatives are not extensively documented, research on structurally related compounds, specifically N-benzyl 2-acetamidoacetamides, has shown significant promise in preclinical models of epilepsy. These studies provide valuable insights into the potential anticonvulsant effects that derivatives of this compound might exhibit.
One key area of investigation has been the maximal electroshock (MES) induced seizure test, a standard model for screening potential anticonvulsant drugs. In this test, certain N-benzyl 2-acetamidoacetamide (B1265420) derivatives have demonstrated the ability to provide full protection against seizures. For instance, (R)-N-benzyl 2-acetamido-3-methoxypropionamide, a compound sharing the acetamido and methoxy (B1213986) functionalities, has been a focus of such research. Structure-activity relationship (SAR) studies on this class of compounds have revealed that modifications to the N-benzyl group can significantly impact anticonvulsant efficacy. It has been observed that non-bulky substituents at the 4'-position of the benzyl (B1604629) ring, regardless of their electronic properties, tend to exhibit excellent activity in the MES test. nih.gov
The following table summarizes the anticonvulsant activity of selected (R)-N-(4'-substituted)benzyl 2-acetamido-3-methoxypropionamides in the MES test, highlighting the influence of the 4'-substituent on their protective effects.
| 4'-Substituent | MES ED50 (mg/kg) |
| H | 8.3 |
| F | 7.5 |
| Cl | 9.2 |
| Br | 10.1 |
| CH3 | 8.9 |
| OCH3 | 11.5 |
| Data is illustrative and based on findings for related N-benzyl 2-acetamido-3-methoxypropionamide derivatives. |
These findings suggest that the acetamido group is an important, though not essential, component for anticonvulsant activity in this class of compounds. The potency of some of these derivatives has been shown to be comparable to or even exceed that of established antiepileptic drugs like phenytoin, phenobarbital, and valproate in preclinical models. nih.gov
Antioxidant Properties and Evaluation Methods
The potential antioxidant properties of derivatives of this compound can be attributed to the presence of an aromatic ring and amide functionality, which can participate in stabilizing free radicals. The evaluation of antioxidant activity is crucial in drug discovery, as oxidative stress is implicated in numerous pathological conditions. Several in vitro methods are commonly employed to assess the antioxidant capacity of chemical compounds. These assays are generally based on two primary mechanisms: hydrogen atom transfer (HAT) and single electron transfer (SET). nih.gov
Commonly Used Antioxidant Evaluation Methods:
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This SET-based method utilizes a stable free radical, DPPH•, which has a deep violet color. In the presence of an antioxidant that can donate an electron, the DPPH radical is reduced to the non-radical form, DPPH-H, resulting in a color change to yellow. The degree of discoloration is proportional to the antioxidant's scavenging capacity and is measured spectrophotometrically. mdpi.comscirp.org
FRAP (Ferric Reducing Antioxidant Power) Assay: This is another SET-based assay that measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is monitored to quantify the antioxidant power. mdpi.comscirp.org
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: This assay can be based on both HAT and SET mechanisms. The ABTS radical cation (ABTS•⁺) is generated by the oxidation of ABTS. Antioxidant compounds present in the sample scavenge this radical, causing a decrease in absorbance that is proportional to the antioxidant activity. nih.gov
ORAC (Oxygen Radical Absorbance Capacity) Assay: This HAT-based assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals. The antioxidant's capacity to quench these radicals is reflected in the preservation of the fluorescent signal over time. nih.gov
The antioxidant potential of aromatic compounds is often influenced by the nature and position of substituents on the aromatic ring. The presence of electron-donating groups, such as methoxy and acetamido groups, can enhance antioxidant activity. mdpi.com
Enzyme Inhibitory Activities of Related Structures
Derivatives of acetamido benzoic acids, which are structurally analogous to this compound, have been investigated for their potential to inhibit specific enzymes, a key strategy in the development of therapeutic agents. One notable area of research has been the exploration of their activity against cyclooxygenase (COX) enzymes.
For example, studies on 5-acetamido-2-hydroxy benzoic acid derivatives have shown potential for selective inhibition of COX-2. mdpi.com The COX enzymes are responsible for the synthesis of prostaglandins, which are involved in inflammation and pain. Selective inhibition of COX-2 is a desirable therapeutic goal as it can reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors. The design of these derivatives often involves modifying the acetamido and benzoic acid moieties to enhance their binding affinity and selectivity for the COX-2 active site. mdpi.com
The inhibitory activity of these compounds is typically evaluated through in vitro enzyme assays, and their potential is often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit 50% of the enzyme's activity.
Predicted Bioactivity Scores for 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives:
| Molecular Target | Bioactivity Score |
| GPCR Ligand | Moderately Active |
| Ion Channel Modulator | Moderately Active |
| Kinase Inhibitor | Moderately Active |
| Nuclear Receptor Ligand | Moderately Active |
| Protease Inhibitor | Moderately Active |
| Enzyme Inhibitor | Moderately Active |
| Bioactivity scores are predicted based on computational models for related 5-acetamido-2-hydroxy benzoic acid derivatives. mdpi.com |
These predictions suggest that derivatives of this scaffold have the potential to interact with a range of biological targets, warranting further investigation into their specific enzyme inhibitory profiles.
Mechanism of Action Studies (Derivatives and Analogs)
Understanding the mechanism of action at a molecular level is crucial for the rational design and development of new therapeutic agents. For derivatives and analogs of this compound, mechanism of action studies have focused on their interactions with molecular targets, their involvement in redox reactions, and the role of hydrogen bonding in their biological activity.
Interaction with Molecular Targets
The pharmacological effects of drug molecules are often initiated by their binding to specific molecular targets, such as proteins and nucleic acids. For analogs of this compound, the interaction with enzymes like COX-2 has been a subject of investigation. Molecular docking studies of 5-acetamido-2-hydroxy benzoic acid derivatives with the COX-2 receptor have provided insights into their binding modes. These studies suggest that the acetamido and carboxylate groups play a crucial role in anchoring the ligand within the active site of the enzyme. mdpi.com
Redox Reactions in Biological Contexts
N-acetylated aromatic amines can undergo metabolic transformations in biological systems, some of which involve redox reactions. iosrjournals.orgnih.gov These reactions can lead to the formation of reactive intermediates that may be responsible for both the therapeutic effects and potential toxicity of the compounds. The nature of the aromatic ring and its substituents can influence the susceptibility of the compound to oxidative or reductive metabolism. Understanding these redox processes is essential for predicting the metabolic fate and biological activity of this compound derivatives.
Hydrogen Bonding Interactions with Biological Molecules
Hydrogen bonding is a fundamental interaction in molecular recognition and plays a critical role in the binding of ligands to their biological targets. rsc.orgresearchgate.net The structure of this compound contains several functional groups capable of forming hydrogen bonds, including the amide N-H group (donor), the amide carbonyl oxygen (acceptor), the methoxy oxygen (acceptor), and the ester carbonyl oxygen (acceptor). lookchem.com
Influence on Biochemical Pathways
The biological activity of this compound and its derivatives is linked to their interaction with specific biochemical pathways. Research indicates that these compounds can exert their effects through several mechanisms, including enzyme inhibition and receptor modulation. For instance, derivatives of this core structure have been investigated for their potential to inhibit enzymes such as cyclooxygenases (COX), which are key mediators in inflammatory responses. nih.govmdpi.com The structural motifs, including the methoxy and acetamido groups, are thought to play a role in the binding affinity and inhibitory action on these enzymes.
Furthermore, some analogs are believed to mitigate oxidative stress. The methoxy group, in particular, may contribute antioxidant properties that help reduce the damaging effects of reactive oxygen species within a biological system. In the context of antimicrobial applications, the compound's structure is thought to facilitate interaction with microbial cell membranes, potentially leading to increased permeability and subsequent cell lysis. Another studied mechanism for a related compound, 4-Aminosalicylic acid, involves its function as an antimetabolite. It acts as an alternative substrate for dihydropteroate (B1496061) synthase in the mycobacterial folate pathway, leading to the disruption of essential metabolite production.
Modulation of Dopamine (B1211576) D2 and Serotonin (B10506) 5-HT3 Receptors by Derivatives
Derivatives of this compound have been identified as potential modulators of key neurotransmitter receptors, specifically the dopamine D2 and serotonin 5-HT3 receptors. These receptors are critical in regulating gastrointestinal functions and mood, and they are established targets for antiemetic drugs. The interaction of these compounds with D2 and 5-HT3 receptors suggests a potential mechanism for influencing neurotransmitter activity.
Research on compounds such as N-(4-Amino-5-chloro-2-methoxybenzoyl)glycine, a derivative, indicates that the specific arrangement of functional groups on the benzoyl scaffold allows it to bind to these receptors. This binding can modulate receptor activity, leading to downstream physiological effects. Such interactions are a key area of investigation for developing agents to treat conditions like nausea and vomiting, which are often associated with the signaling pathways of these two receptors.
Structure-Activity Relationship (SAR) and Drug Design
Substituent Effects on Biological Activity
The biological activity of compounds derived from the this compound scaffold is highly dependent on the nature and position of various substituents on the phenyl ring. Structure-Activity Relationship (SAR) studies have demonstrated that modifications to this core structure can significantly influence pharmacological properties such as efficacy, selectivity, and bioavailability.
Key findings from SAR studies on related benzamide (B126) derivatives include:
Halogenation : The introduction of a chlorine atom, for instance, increases the molecular weight and can alter the solubility profile of the compound.
Lipophilicity : The conversion of a carboxylic acid group to a methyl ester increases lipophilicity, which can in turn affect metabolic stability and bioavailability.
Side Chains : The addition of side chains, such as a diethylaminoethyl group, has been shown to directly impact pharmacological activity.
Alkoxy Group : The ethoxy group in the related coccidiostat Ethopabate, as opposed to a methoxy group, is a critical determinant for antibody binding, highlighting the sensitivity of biological interactions to minor structural changes. mdpi.com
Acetamido Moiety : In studies on 5-acetamido-2-hydroxy benzoic acid derivatives, increasing the size of the alkyl group on the acetamide moiety (e.g., from methyl to phenyl or benzyl) was explored to enhance selectivity for the COX-2 enzyme over COX-1. nih.govmdpi.com
The following table summarizes the effects of different substituents on the biological properties of the benzamide core structure.
| Substituent/Modification | Position | Effect on Biological Activity | Reference(s) |
| Chlorine | 5 | Increases molecular weight, affects solubility | |
| Methyl Ester vs. Carboxylic Acid | 1 | Ester form is more lipophilic, impacting bioavailability | |
| Diethylaminoethyl Side Chain | 4 (on acetamido N) | Affects overall pharmacological activity | |
| Phenyl/Benzyl Group | 4 (on acetamido N) | Aims to increase selectivity for COX-2 | nih.govmdpi.com |
Positional Isomerism and Functional Group Variation
The spatial arrangement of functional groups on the aromatic ring is a critical factor that governs the molecule's interaction with biological targets. Positional isomerism, where substituents are located at different positions on the benzene (B151609) ring, can lead to vastly different pharmacological profiles. For example, the biological activities of this compound can be compared with its isomer, Methyl 3-acetamido-4-methoxybenzoate, to understand the importance of the substitution pattern.
Functional group variation is another key strategy in drug design. The interplay between the ester, amide, and ether functionalities in this compound defines its chemical character. Altering these groups—for example, by hydrolyzing the ester to a carboxylic acid or modifying the amide linkage—can significantly change the compound's solubility, stability, and ability to interact with specific receptors or enzyme active sites.
Computational Drug Design Approaches (e.g., Molecular Docking, Molecular Dynamics)
Computational methods are increasingly employed to guide the design and optimization of derivatives of this compound. In-silico techniques such as molecular docking and molecular dynamics simulations provide valuable insights into the potential interactions between these compounds and their biological targets at a molecular level.
For structurally related acetamido benzoic acid derivatives, molecular docking studies have been used to analyze their binding affinity with target receptors like cyclooxygenase-2 (COX-2). nih.govmdpi.com These studies predict the preferred binding poses and calculate binding energies (kcal/mol), helping to rationalize the observed biological activity and guide the synthesis of more potent inhibitors. For example, simulations have shown that derivatives with larger substituents on the acetamide group may achieve better binding within the COX-2 active site, potentially increasing their selectivity. nih.govmdpi.com
Beyond docking, computational tools are also used to predict pharmacokinetic and toxicological properties (ADMET - Absorption, Distribution, Metabolism, Excretion, and Toxicity). nih.gov These predictions help in the early-stage evaluation of drug candidates, allowing researchers to prioritize compounds with more favorable bioavailability and safety profiles before committing to extensive laboratory synthesis and testing. nih.govmdpi.comnih.gov
Development of Targeted Chemotherapeutic Agents
The this compound scaffold serves as a valuable starting point for the development of targeted chemotherapeutic agents. Its derivatives have been explored for applications ranging from antimicrobial agents to adjunctive cancer therapies. google.comarchive.org
One notable area of development is in radioprotection. Certain derivatives have been designed as radioprotector compounds intended for use during cancer radiotherapy. google.com The goal of these agents is to protect healthy, non-tumour cells from the damaging effects of ionizing radiation, thereby allowing for higher or more effective radiation doses to be administered to the tumor. This represents a targeted approach to improving the therapeutic ratio of radiotherapy. google.com
Furthermore, the core structure is utilized in synthesizing compounds with potential applications against local infections. archive.org Research into related scaffolds has also focused on designing dual inhibitors of critical cancer-related targets, such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2), which are key in tumor growth and angiogenesis. nih.gov
Impurity Profiling in Pharmaceutical Manufacturing
The control of impurities is a critical aspect of pharmaceutical manufacturing, ensuring the safety and efficacy of the final drug product. Regulatory bodies like the International Council for Harmonisation (ICH) provide stringent guidelines on the identification, qualification, and control of impurities. aifa.gov.iteuropa.eu This section focuses on the impurity profile of Metoclopramide, with a specific emphasis on this compound.
This compound as an Impurity in Metoclopramide Manufacturing
This compound is a known process-related impurity in the synthesis of Metoclopramide and is designated as Metoclopramide EP Impurity D and Metoclopramide USP Related Compound D. chemicalbook.comsigmaaldrich.com Its presence in the final active pharmaceutical ingredient (API) is meticulously monitored to ensure it does not exceed established safety thresholds.
The formation of this compound is linked to the synthetic route of Metoclopramide. One of the initial steps in Metoclopramide synthesis involves the acetylation of methyl 4-amino-2-methoxybenzoate. chemicalbook.com If this starting material is not fully converted in subsequent steps or if there are side reactions, this compound can persist as an impurity. Control of this impurity is therefore dependent on the optimization of the reaction conditions, including temperature, reaction time, and the purity of starting materials.
Analysis of Related Impurities in Drug Products
Apart from this compound, several other related substances are monitored during the quality control of Metoclopramide. These impurities can be starting materials, intermediates, by-products of the synthesis, or degradation products. europa.eu The comprehensive analysis of these impurities is crucial for ensuring the quality of the drug product.
Below is a table of common impurities found in Metoclopramide, including their chemical names.
| Impurity Designation | Chemical Name |
|---|---|
| Metoclopramide Impurity A | 4-(Acetylamino)-5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzamide |
| Metoclopramide Impurity B | Methyl 4-(acetylamino)-5-chloro-2-methoxybenzoate |
| Metoclopramide Impurity C | 4-Amino-5-chloro-2-methoxybenzoic acid |
| Metoclopramide Impurity D | This compound |
| Metoclopramide Impurity F | 4-Amino-5-chloro-N-(2-(diethylamino)ethyl)-2-hydroxybenzamide |
Analytical Methodologies for Impurity Detection (e.g., ELISA)
A range of analytical techniques are employed for the detection and quantification of impurities in pharmaceutical products. The choice of method depends on the nature of the impurity and the required sensitivity.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most widely used techniques for the analysis of Metoclopramide and its related impurities. helixchrom.comsemanticscholar.org These methods offer high resolution and sensitivity, allowing for the separation and quantification of various impurities in a single run. lcms.cz For instance, reversed-phase HPLC methods using C18 columns with UV detection are commonly validated for the quality control of Metoclopramide. nih.gov
The table below provides an example of a UPLC method used for the separation of Metoclopramide and its impurities.
| Parameter | Condition |
|---|---|
| Column | ACQUITY UPLC HSS T3, 1.8 µm, 2.1 x 100 mm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile (B52724) |
| Flow Rate | 0.4 mL/min |
| Detection | UV at 270 nm |
While HPLC and UPLC are considered the gold standard for small molecule impurity analysis, immunoassays like the Enzyme-Linked Immunosorbent Assay (ELISA) are also utilized in impurity testing, particularly for process-related impurities in biopharmaceuticals, such as host cell proteins. gyrosproteintechnologies.comucl.ac.uknih.gov
For small molecules, which are also known as haptens, developing an ELISA can be challenging. aptamergroup.com Haptens are not immunogenic on their own and require conjugation to a larger carrier protein to elicit an immune response for antibody production. prosci-services.com This process can be complex and may not always yield antibodies with the desired specificity and sensitivity for the target impurity. tandfonline.com Consequently, while ELISA is a powerful tool for certain types of impurities, its application for the routine detection of small molecule impurities like this compound is less common compared to chromatographic methods. rsc.orgnih.gov
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the electronic structure and properties of molecules.
Density Functional Theory (DFT) Applications to Molecular Properties and Reactivity
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For Methyl 4-acetamido-2-methoxybenzoate, DFT calculations would typically be employed to determine its optimized molecular geometry, vibrational frequencies (for comparison with experimental infrared and Raman spectra), and various electronic properties such as dipole moment and polarizability. These calculations would provide a foundational understanding of the molecule's stability and intrinsic properties. Reactivity descriptors, such as chemical potential, hardness, and electrophilicity index, could also be derived from DFT results to predict its behavior in chemical reactions.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). An FMO analysis of this compound would involve calculating the energies of the HOMO and LUMO. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity; a smaller gap generally implies higher reactivity. The spatial distribution of these orbitals would also be visualized to identify the likely sites for electrophilic and nucleophilic attack.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a technique used to study intramolecular and intermolecular bonding and interaction among bonds in a molecule. For this compound, an NBO analysis would provide insights into charge distribution on individual atoms, the nature of its chemical bonds (e.g., sigma and pi bonds), and the stabilizing effects of electron delocalization and hyperconjugative interactions. This analysis helps in understanding the molecule's Lewis structure, bond strengths, and the underlying electronic interactions that govern its structure and stability.
Transition State Theory and Activation Energy Analysis
Transition State Theory is used to understand the kinetics of chemical reactions. To analyze a reaction involving this compound, computational methods would be used to locate the transition state structure on the potential energy surface. The energy difference between the reactants and the transition state, known as the activation energy, would then be calculated. This information is vital for predicting reaction rates and elucidating reaction mechanisms, providing a theoretical basis for its formation or degradation pathways.
Molecular Modeling and Simulation
Molecular modeling and simulation techniques are used to study the dynamic behavior and conformational preferences of molecules.
Conformational Analysis and Energy Landscapes
Due to the presence of several rotatable bonds, this compound can exist in multiple conformations. A conformational analysis would involve systematically rotating these bonds and calculating the corresponding energy to map out the potential energy surface. This process identifies the most stable low-energy conformers and the energy barriers between them. Understanding the conformational landscape is crucial as the molecule's shape can significantly influence its physical properties and biological activity.
Structure-Property Relationships from a Theoretical Perspective
The electronic structure of a molecule is intrinsically linked to its chemical reactivity. researchgate.netnih.govnih.gov For this compound, the distribution of electrons in its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), dictates its behavior in chemical reactions.
Computational methods like DFT can be used to calculate and visualize these frontier molecular orbitals.
HOMO: The energy and location of the HOMO indicate the molecule's ability to donate electrons. In electrophilic aromatic substitution reactions, the regions of the molecule with the highest HOMO density are the most likely sites for electrophilic attack. For this compound, the HOMO is expected to be localized primarily on the benzene (B151609) ring, with significant contributions from the electron-donating acetamido and methoxy (B1213986) groups.
LUMO: The energy and location of the LUMO indicate the molecule's ability to accept electrons. It is relevant for reactions with nucleophiles. The LUMO is likely to be centered on the benzene ring and the electron-withdrawing methyl ester group.
The energy gap between the HOMO and LUMO is a crucial parameter that correlates with the chemical reactivity and kinetic stability of the molecule. researchgate.net A smaller HOMO-LUMO gap generally implies higher reactivity.
The reactivity of the benzene ring towards electrophilic substitution is enhanced by the presence of the electron-donating acetamido and methoxy groups. The acetamido group is a moderately activating, ortho-, para-directing group due to the resonance effect of the nitrogen lone pair, which outweighs its inductive electron-withdrawing effect. stackexchange.comechemi.com The methoxy group is a strongly activating, ortho-, para-directing group. The combined effect of these two groups makes the aromatic ring significantly electron-rich and susceptible to electrophilic attack at the positions ortho and para to these substituents. However, the positions are already substituted, so further substitution would be directed to the remaining open positions, influenced by the directing effects of all three substituents.
The substituents on the benzene ring of this compound—the acetamido, methoxy, and methyl benzoate (B1203000) groups—profoundly influence its electronic and steric properties.
Electronic Effects:
Methoxy Group (-OCH3): The oxygen atom's lone pairs strongly donate electron density to the ring via resonance (+R effect), making it a powerful activating group and an ortho-, para-director. Its inductive effect (-I effect) is weaker than its resonance effect.
Methyl Benzoate Group (-COOCH3): This group is deactivating due to both the inductive and resonance electron-withdrawing effects of the carbonyl group. It acts as a meta-director.
Steric Effects: The physical size of the substituents also plays a crucial role in the molecule's properties and reactivity.
The methoxy group at the 2-position and the methyl ester group can cause steric hindrance, potentially influencing the planarity of the molecule and the accessibility of adjacent sites for reaction.
The acetamido group also has a significant steric presence, which can affect the preferred conformation of the molecule. For instance, steric clashes could influence the rotational barrier around the C-N bond of the amide.
In electrophilic aromatic substitution reactions, steric hindrance from the existing substituents can influence the regioselectivity. youtube.com For example, an incoming electrophile might preferentially attack the less sterically hindered available position on the ring. Computational studies on substituted benzoates have shown that steric parameters can be quantified and correlated with reaction outcomes. mdpi.com
| Substituent | Electronic Effect | Directing Effect | Steric Hindrance |
| 4-acetamido | Activating (+R > -I) | Ortho, Para | Moderate |
| 2-methoxy | Strongly Activating (+R > -I) | Ortho, Para | Moderate |
| 1-methyl carboxylate | Deactivating (-R, -I) | Meta | Moderate |
Future Directions and Emerging Research Areas
Exploration of New Biological Targets and Therapeutic Applications
While Methyl 4-acetamido-2-methoxybenzoate is recognized as a key intermediate in the synthesis of certain pharmaceutical agents, including analgesics and anti-inflammatory drugs, ongoing research is broadening its therapeutic horizons. ijpsonline.com The inherent structural motifs of the molecule—a substituted benzoate (B1203000) core—make it a promising scaffold for the development of novel drugs targeting a range of diseases.
Future research is anticipated to focus on modifying the core structure of this compound to create derivatives with enhanced or entirely new biological activities. One promising avenue is the development of anticancer agents. Substituted benzoic acids, structurally related to the compound , have been investigated as dual inhibitors of the anti-apoptotic proteins Mcl-1 and Bfl-1, which are significant targets in cancer therapy. ijrti.org Similarly, other benzoate derivatives have been designed as potent inhibitors of carbonic anhydrase IX (CAIX), another validated target for anticancer drugs. biomedres.us
The field of neuropharmacology also presents significant opportunities. Sodium benzoate, a simpler benzoate-containing compound, is being studied for its potential in treating a variety of nervous system disorders, including schizophrenia, depression, and neurodegenerative diseases like Alzheimer's. researchgate.net This is attributed to its ability to modulate biological targets such as D-amino acid oxidase (D-AAO) and influence the expression of neuroprotective factors like brain-derived neurotrophic factor (BDNF). researchgate.net This suggests that derivatives of this compound could be designed to interact with these or other neurological targets.
Furthermore, the acetamido group present in the molecule is a feature in compounds showing analgesic and anti-inflammatory properties, as seen in derivatives of 5-acetamido-2-hydroxy benzoic acid. itecgoi.in Research into novel analgesic and anti-inflammatory agents may leverage the this compound backbone to develop safer and more effective treatments. The compound also serves as a precursor to various heterocyclic systems like imidazopyridines and thiazolopyridines, which are known to possess diverse biological activities, including potential use as inotropic and atypical antipsychotic agents. nih.gov
The exploration of these new applications is summarized in the table below:
| Potential Therapeutic Area | Potential Biological Target(s) | Rationale |
| Oncology | Mcl-1, Bfl-1, Carbonic Anhydrase IX (CAIX) | Structural similarity to known inhibitors of key anti-apoptotic proteins and cancer-related enzymes. ijrti.orgbiomedres.us |
| Neuropharmacology | D-amino acid oxidase (D-AAO), BDNF pathways | Based on the observed neuroprotective and modulatory effects of other benzoate compounds in CNS disorders. researchgate.net |
| Inflammation & Pain | Cyclooxygenase (COX) enzymes, other inflammatory mediators | The acetamido-benzoate scaffold is a common feature in existing analgesic and anti-inflammatory drugs. ijpsonline.comitecgoi.in |
| Infectious Diseases | Bacterial or fungal enzymes | Benzoate derivatives have shown potential as antimicrobial agents. ijpsjournal.com |
| Cardiovascular & Antipsychotic | Various receptors and enzymes | As a precursor to heterocyclic compounds with known inotropic and antipsychotic activities. nih.gov |
Advanced Catalysis for Sustainable Synthesis
The chemical industry is increasingly moving towards greener and more sustainable manufacturing processes. For a compound like this compound, which is a valuable building block, the development of advanced and sustainable catalytic methods for its synthesis is a key area of future research. Traditional synthetic routes often rely on stoichiometric reagents and harsh reaction conditions, leading to significant waste generation.
Future synthetic strategies will likely focus on several key areas of advanced catalysis:
Heterogeneous Catalysis: The use of solid-supported catalysts offers significant advantages in terms of catalyst recovery, reusability, and simplification of product purification. For the amidation step in the synthesis of related compounds, heterogeneous catalysts like niobium pentoxide (Nb2O5) have shown high activity and reusability under solvent-free conditions. ijpsonline.com Research will likely focus on developing novel heterogeneous catalysts for the specific acylation and methoxylation steps required for the synthesis of this compound, aiming for higher yields and selectivity.
Biocatalysis: Enzymes offer unparalleled selectivity and operate under mild, aqueous conditions, making them ideal for green chemistry applications. saspublishers.com The amidation step, in particular, is a prime candidate for biocatalysis. Lipases and other hydrolases can be engineered to catalyze the formation of amide bonds. researchgate.net Furthermore, enzymes like methyltransferases could be explored for the selective methoxylation of a suitable precursor. The use of whole-cell biocatalysts is another promising approach that can simplify the process by providing the necessary enzymes and cofactors in a self-contained system. chemijournal.com
Flow Chemistry: Continuous flow reactors offer enhanced control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, safety, and scalability. researchgate.net Integrating advanced catalytic systems, such as immobilized enzymes or heterogeneous catalysts, into flow reactors could lead to highly efficient and automated processes for the synthesis of this compound.
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and reduced side product formation. nih.gov The development of microwave-assisted catalytic methods, particularly for the amidation step, could offer a rapid and efficient alternative to conventional heating. nih.gov
These advanced catalytic approaches are summarized in the table below:
| Catalytic Approach | Key Advantages | Potential Application in Synthesis |
| Heterogeneous Catalysis | Reusability, easy separation, reduced waste | Development of solid catalysts for acylation and methoxylation steps. |
| Biocatalysis | High selectivity, mild conditions, aqueous media | Use of enzymes (e.g., lipases, methyltransferases) for amide bond formation and methoxylation. |
| Flow Chemistry | Enhanced control, scalability, safety | Integration of catalysts into continuous flow systems for automated production. |
| Microwave-Assisted Synthesis | Rapid reaction times, improved yields | Acceleration of catalytic steps, particularly amidation. |
Integration of Machine Learning and AI in Compound Design and Prediction
The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the field of drug discovery and materials science. For a molecule like this compound, these computational tools offer powerful new ways to explore its potential and design novel derivatives with tailored properties.
Future research will leverage AI and ML in several key areas:
Predictive Modeling for Biological Activity: Quantitative Structure-Activity Relationship (QSAR) models, powered by machine learning algorithms such as support vector machines (SVM) and deep neural networks, can be developed to predict the biological activity of novel derivatives of this compound. ijpsonline.comijprdjournal.com By training these models on existing datasets of related compounds, researchers can virtually screen large libraries of potential molecules to identify those with the highest probability of being active against a specific biological target, such as a cancer-related protein or a neurological receptor.
De Novo Drug Design: Generative AI models, including reinforcement learning and generative adversarial networks (GANs), can design entirely new molecules from scratch that are optimized for specific properties. nih.govnih.gov By providing the model with a desired activity profile and other constraints (e.g., synthetic accessibility, low toxicity), it can generate novel chemical structures based on the this compound scaffold that have a high likelihood of success.
In Silico Screening and Molecular Docking: Computational methods like molecular docking can simulate the interaction of this compound and its analogs with the three-dimensional structure of a biological target. researchgate.netjocpr.com This allows for the rapid assessment of binding affinity and the identification of key molecular interactions, guiding the design of more potent and selective compounds. AI can enhance this process by improving the accuracy of scoring functions and accelerating the screening of vast virtual libraries.
Synthesis Prediction: AI-powered retrosynthesis tools can predict viable synthetic routes for novel derivatives of this compound. ijpsjournal.comchemijournal.com This can save significant time and resources in the lab by identifying the most efficient and cost-effective ways to synthesize target molecules.
The potential applications of AI and ML are summarized in the table below:
| AI/ML Application | Description | Potential Impact on Research |
| Predictive Modeling (QSAR) | Predicts biological activity based on chemical structure. | Rapidly identifies promising candidates from large virtual libraries. |
| De Novo Design | Generates novel molecular structures with desired properties. | Creates innovative drug candidates with optimized efficacy and safety profiles. |
| Molecular Docking | Simulates the binding of a molecule to a biological target. | Provides insights into the mechanism of action and guides lead optimization. |
| Retrosynthesis Prediction | Predicts efficient synthetic pathways for a target molecule. | Accelerates the synthesis of novel compounds and reduces experimental costs. |
Development of Advanced Analytical Platforms for Comprehensive Characterization
A thorough understanding of the physicochemical properties, purity, and stability of this compound is crucial for its application in pharmaceutical and materials science. The development and application of advanced analytical platforms will be essential for its comprehensive characterization.
Future research in this area will likely focus on the following:
Hyphenated Chromatographic Techniques: The use of hyphenated techniques, which couple a separation method with a spectroscopic detection method, will continue to be vital. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) spectroscopy are powerful tools for the identification and quantification of the parent compound, as well as any impurities or degradation products. nih.govsaspublishers.comnih.gov Future developments may involve the use of more advanced mass analyzers, such as time-of-flight (TOF) or Orbitrap, for higher resolution and more accurate mass measurements.
Impurity Profiling: Regulatory agencies place stringent limits on the levels of impurities in active pharmaceutical ingredients (APIs) and intermediates. nih.gov Advanced analytical techniques are crucial for the comprehensive impurity profiling of this compound. This involves the use of high-resolution separation techniques like Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with sensitive detection methods to identify, quantify, and characterize even trace-level impurities. jocpr.com
Solid-State Characterization: For applications where the solid-state properties of the compound are important, advanced techniques like X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and solid-state NMR (ssNMR) will be employed. researchgate.net These techniques can provide detailed information about crystallinity, polymorphism, and thermal stability, which can significantly impact the performance and manufacturability of a final product.
Process Analytical Technology (PAT): The implementation of PAT involves the use of real-time analytical monitoring during the manufacturing process. This can include the use of in-line spectroscopic techniques like near-infrared (NIR) or Raman spectroscopy to monitor reaction progress, ensure consistent product quality, and optimize process parameters for the synthesis of this compound. itecgoi.in
These advanced analytical platforms are outlined in the table below:
| Analytical Platform | Technique(s) | Purpose |
| Hyphenated Techniques | LC-MS, LC-NMR, GC-MS | Structural elucidation, identification and quantification of the compound and its impurities. nih.govsaspublishers.comnih.gov |
| Impurity Profiling | UHPLC, High-Resolution Mass Spectrometry | Detection, identification, and quantification of trace-level impurities to ensure safety and regulatory compliance. jocpr.com |
| Solid-State Analysis | XRPD, DSC, Solid-State NMR | Characterization of crystalline form, polymorphism, and thermal properties. researchgate.net |
| Process Analytical Technology (PAT) | In-line NIR, Raman Spectroscopy | Real-time monitoring and control of the manufacturing process to ensure consistent product quality. itecgoi.in |
Q & A
Q. What are the standard synthetic routes for Methyl 4-acetamido-2-methoxybenzoate, and what starting materials are typically used?
this compound is synthesized via multi-step organic reactions. A common approach involves starting with methyl salicylate derivatives. For example, sulfonation of this compound using concentrated sulfuric acid, followed by hydrolysis and chlorination, has been reported as part of a route to synthesize antipsychotic intermediates like amisulpride . Alternative methods may use 4-methoxybenzaldehyde derivatives, with acetamido groups introduced via acetylation reactions . Key starting materials include methyl esters of substituted benzoic acids and acetylating agents like acetic anhydride.
Q. Which analytical techniques are recommended for characterizing this compound?
Structural elucidation requires a combination of techniques:
- NMR spectroscopy (¹H and ¹³C) to confirm the methoxy, acetamido, and ester functional groups.
- IR spectroscopy to identify characteristic peaks for carbonyl (C=O, ~1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) groups .
- Mass spectrometry (MS) for molecular weight verification (theoretical MW: 223.23 g/mol) .
- High-performance liquid chromatography (HPLC) with reference standards (e.g., British Pharmacopoeia) for purity assessment .
Q. What safety protocols should be followed when handling this compound in the lab?
- Personal protective equipment (PPE): Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation: Use fume hoods to avoid inhalation of dust/aerosols, as the compound may exhibit acute toxicity (Category 4 for oral, dermal, and inhalation exposure) .
- Spill management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can reaction mechanisms involving this compound be elucidated, particularly in sulfonation or hydrolysis steps?
Mechanistic studies often employ isotopic labeling (e.g., deuterated reagents) to track reaction pathways. For sulfonation (e.g., in amisulpride synthesis), kinetic studies under varying temperatures and acid concentrations can reveal rate-determining steps . Computational methods (DFT calculations) may model transition states, while in-situ IR or Raman spectroscopy monitors intermediate formation .
Q. What strategies optimize the yield of this compound in large-scale synthesis?
Q. What role does this compound play in synthesizing pharmacologically active compounds?
It serves as a key intermediate in antipsychotic drugs like amisulpride. The methoxy and acetamido groups contribute to binding affinity in dopamine D2/D3 receptor antagonists. Modifications at the 2-methoxy position (e.g., halogenation) can tune metabolic stability and bioavailability .
Q. How can computational chemistry aid in predicting the reactivity of this compound derivatives?
Molecular docking studies (e.g., AutoDock Vina) predict interactions with biological targets, while QSAR models correlate substituent effects (e.g., electron-withdrawing groups at the 4-position) with activity. Density functional theory (DFT) calculates charge distribution to identify nucleophilic/electrophilic sites for further functionalization .
Q. What challenges arise in impurity profiling of this compound, and how are they addressed?
Common impurities include des-methyl analogs or hydrolyzed products (e.g., 4-acetamido-2-methoxybenzoic acid). LC-MS/MS with high-resolution mass spectrometers (HRMS) identifies trace impurities, while preparative HPLC isolates them for structural confirmation .
Q. How do structural modifications (e.g., halogenation) affect the physical properties of this compound?
Introducing halogens (e.g., bromo or chloro groups) increases molecular weight and alters crystallinity. For example, methyl 4-acetamido-3-bromo-5-chloro-2-hydroxybenzoate (MW: 322.54 g/mol) exhibits higher density (1.725 g/cm³) and reduced solubility in aqueous media compared to the parent compound .
Q. Are there conflicting data in the literature regarding the identity or properties of this compound?
Discrepancies in CAS numbers (e.g., 4093-29-2 vs. 4093-28-1) arise from structural analogs (e.g., methyl 4-acetamido-2-hydroxybenzoate lacks the methoxy group). Researchers must cross-verify using spectral data and reference standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
